methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate
Description
The compound methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate (CAS: 1031208-10-2) is a heterocyclic organic molecule with the molecular formula C₂₀H₂₁N₅O₃ and a molecular weight of 379.42 g/mol . Its structure features:
- A 3-nitrobenzoate ester group, providing electron-withdrawing properties.
- A 4-methoxyphenyl substituent on the pyrazole, which enhances solubility and modulates electronic effects.
This compound shares structural motifs with several pyrazole-based derivatives, making comparative analysis critical for understanding its physicochemical and functional uniqueness.
Properties
IUPAC Name |
methyl 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-18-6-3-15(4-7-18)19-14-20(25-24-19)16-9-11-26(12-10-16)21-8-5-17(23(28)32-2)13-22(21)27(29)30/h3-8,13-14,16H,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIRPKQRKYFMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=C(C=C4)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone in the presence of an acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Nitrobenzoic Acid Ester Group: The final step involves esterification of the nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of bioreactors containing specific enzymes, such as lipase from Serratia marcescens, has also been explored for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Formation of 4-[4-[3-(4-aminophenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-piperidinyl]-3-nitrobenzoic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
(a) SI112 and Compound 72
- Structure: SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone) and compound 72 (4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide) both retain the 5-(4-methoxyphenyl)-1H-pyrazol-3-amine core .
- Key Differences: SI112 substitutes the pyrazole with a 4-(tert-butyl)benzoyl group, enhancing hydrophobicity.
- Synthesis : Both use HBTU/DIPEA-mediated coupling, contrasting with the target compound’s esterification pathway (exact method unspecified in evidence) .
(b) Nitric Oxide (NO)-Releasing Celecoxib Derivatives (5d, 5f, 6b–d)
- Structure : These derivatives, such as 5f ([5-(4-Methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]methyl nitrate), feature a sulfonamide or nitrate group instead of the nitrobenzoate .
- Key Differences: Bioactivity: Designed as NO donors for radiosensitization, whereas the target compound’s biological role is undefined . LogD7.4: Compounds 5d and 5f exhibit LogD7.4 values correlated with HPLC retention times (~8.92–8.93 min), suggesting moderate lipophilicity . The target compound’s LogD is unreported but may differ due to its nitrobenzoate group.
- Synthesis : Silver nitrate is used to introduce nitrate groups, unlike the nitro group in the target compound, which is likely introduced via nitration .
(c) Triazole–Pyrazole Hybrid (21ae)
Physicochemical Properties
Notes:
- The target compound’s molecular weight (379.42) is higher than most analogues due to the nitrobenzoate and piperidine groups.
Functional and Application Insights
- Bioactivity: While NO-releasing derivatives target radiosensitization , the target compound’s nitro group may confer antioxidant or antimicrobial properties, though evidence is lacking.
- Solubility : The 4-methoxyphenyl group enhances solubility in polar solvents (common across analogues), but the nitrobenzoate may reduce it compared to sulfonamide derivatives .
Biological Activity
Methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate is a complex organic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Methoxyphenyl Group : Enhances lipophilicity and biological activity.
- Pyrazole Ring : Known for its diverse pharmacological activities.
- Piperidine Moiety : Contributes to the compound's interaction with biological targets.
- Nitro Group : May enhance reactivity and potential for biological interactions.
The molecular formula is , with a molecular weight of approximately 366.40 g/mol. The presence of multiple functional groups allows for varied interactions with biological systems.
Anticancer Properties
Research indicates that compounds containing pyrazole rings, similar to this compound, have demonstrated significant anticancer activity. Studies have shown that:
- In vitro Studies : The compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .
- In vivo Studies : Animal models have indicated that pyrazole derivatives can inhibit tumor growth, suggesting potential as therapeutic agents in cancer treatment .
Anti-inflammatory Activity
The methoxyphenyl group is associated with anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also possess similar anti-inflammatory effects.
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties, particularly against bacterial strains. The interactions of the compound with specific enzymes involved in bacterial metabolism could lead to effective inhibition of growth.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to create the pyrazole structure.
- Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Final Esterification : Reacting the intermediate with methyl 4-nitrobenzoate to form the final product.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves multi-step reactions, including pyrazole ring formation via hydrazine derivatives and subsequent coupling with piperidine and nitrobenzoate moieties. Key steps include:
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for pyrazole-piperidine linkage, using copper sulfate/sodium ascorbate in THF/water at 50°C for 16 hours .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while elevated temperatures (60–80°C) accelerate nitro group introduction.
- Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, methanol/water mobile phase) ensures >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR : - and -NMR confirm proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, nitrobenzoate aromatic protons at δ 7.5–8.2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the piperidine-pyrazole junction; data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- HRMS : Validates molecular formula (e.g., [M+H]+ ion at m/z 463.1752 for CHNO) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for pyrazole-piperidine hybrids?
- Methodological Answer : Discrepancies often arise from substituent effects. Systematic approaches include:
- SAR studies : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on bioactivity. For example, nitro groups enhance antibacterial activity (MIC = 8 µg/mL against S. aureus) but reduce solubility .
- Dose-response assays : Use standardized protocols (e.g., CLSI guidelines) to minimize variability in MIC or IC values .
- Meta-analysis : Cross-reference data from >3 independent studies to identify trends (e.g., piperidine-linked pyrazoles show higher kinase inhibition than morpholine analogs) .
Q. What computational strategies can predict reactivity or regioselectivity in functionalizing this compound?
- Methodological Answer : Quantum mechanical calculations and cheminformatics tools are key:
- DFT studies : Calculate Fukui indices to identify nucleophilic sites (e.g., C-5 of pyrazole vs. nitrobenzoate para-position) .
- Reaction path screening : Use ICReDD’s workflow to simulate reaction outcomes (e.g., substituent introduction at piperidine N-1 vs. pyrazole C-3) under varying pH and solvent conditions .
- Machine learning : Train models on PubChem data to predict solubility or metabolic stability of derivatives .
Q. How can reaction conditions be optimized for introducing novel substituents to the nitrobenzoate moiety?
- Methodological Answer : Focus on catalyst and solvent systems:
- Palladium catalysis : Suzuki-Miyaura coupling for aryl boronic acid introduction (e.g., 4-cyanophenyl) under inert atmosphere (yield: 65–78%) .
- Microwave-assisted synthesis : Reduce reaction time for nitro group reduction (e.g., H/Pd-C, 100°C, 30 minutes vs. 6 hours conventional) .
- Solvent effects : Use DMSO for polar intermediates or toluene for Friedel-Crafts alkylation of the methoxyphenyl group .
Q. What in vitro assays are most effective for elucidating the mechanism of action of this compound?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR IC = 0.8 µM) with ATP-competitive binding validation via SPR .
- Cellular uptake : LC-MS quantification of intracellular concentrations after 24-hour exposure (e.g., 12.5 µM in HeLa cells) .
- ROS detection : Use DCFH-DA probe to assess nitro group-mediated oxidative stress in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
